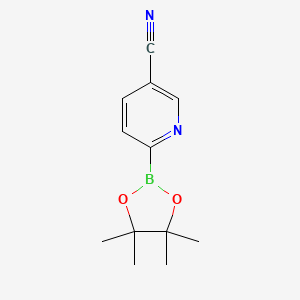

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Vue d'ensemble

Description

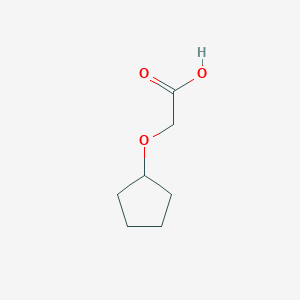

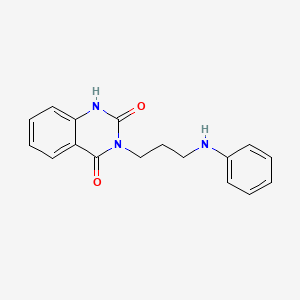

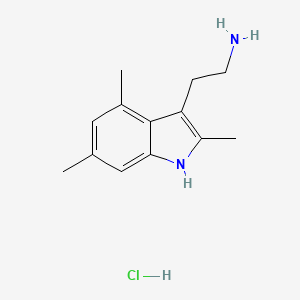

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile, also known as 6-TMN, is a novel boron-containing compound with potential applications in medicinal chemistry, drug delivery, and biochemistry. This compound was first synthesized in 2011 by a research group led by Professor J. M. Lehn at the University of Strasbourg. Since its synthesis, 6-TMN has been studied extensively for its potential medicinal applications, as well as its ability to serve as a platform for further chemical modifications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies : Research focused on synthesizing compounds related to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile and analyzing their structures using X-ray diffraction and spectroscopy techniques. The results have shown consistency between molecular structures optimized by density functional theory (DFT) and those determined by crystal structure analysis (Wu, Chen, Chen, & Zhou, 2021).

Molecular Structure and Physicochemical Properties : Other research has investigated the molecular electrostatic potential and frontier molecular orbitals of related compounds, revealing their physicochemical properties. This involves comparing DFT-calculated molecular structures with those obtained from X-ray diffraction (Huang et al., 2021).

Application in Organic Synthesis

Development of New Building Blocks : Studies have been conducted on creating new building blocks for synthesizing biologically active compounds. This includes using derivatives of this compound for the development of new synthesis methods for drugs like disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

Synthesis of Semiconducting Polymers : Research includes the use of such compounds in synthesizing high-performance semiconducting polymers. This involves direct borylation reactions on specific heterocycles (Kawashima et al., 2013).

Applications in Medical Research

Synthesis of Antiprotozoal Agents : Studies have also explored the synthesis of aza-analogues of furamidine, a compound closely related to this compound. This research aims at developing antiprotozoal agents (Ismail et al., 2003).

Prodrug Development for Conditionally Targeting Iron Sequestration : Another application is in the development of prodrugs like BSIH, which are designed to target iron sequestration in cells under oxidative stress. These compounds, which are related to this compound, show potential in protecting cells from oxidative damage (Wang & Franz, 2018).

Analyse Biochimique

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to target molecules. The dioxaborolane ring in this compound is known to form stable complexes with biomolecules, enhancing its utility in biochemical assays. For instance, it can interact with enzymes involved in metabolic pathways, thereby influencing the overall biochemical processes within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can modulate the activity of specific pathways, leading to altered cellular responses. Additionally, its impact on gene expression can result in changes in the production of proteins and other biomolecules, thereby affecting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane ring is capable of forming covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the biochemical mechanisms underlying the effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance specific biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, leading to adverse outcomes in animal models. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites within cells, thereby affecting overall cellular metabolism. The interactions of this compound with specific enzymes are critical for understanding its role in metabolic processes and its potential impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to particular cellular compartments, where it exerts its biochemical effects. The distribution of this compound is influenced by its interactions with cellular transport mechanisms, which determine its accumulation and localization within cells .

Propriétés

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(7-14)8-15-10/h5-6,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYWPRFJTBASTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590525 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073353-83-9 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyanopyridine-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)